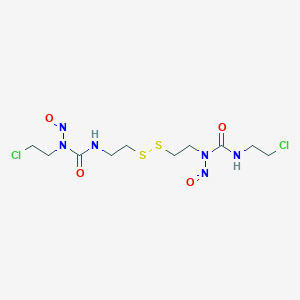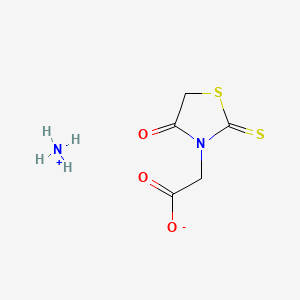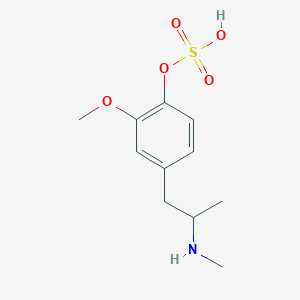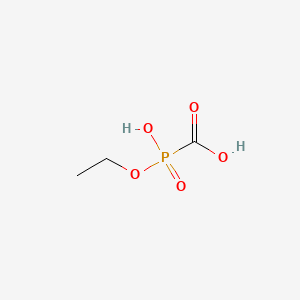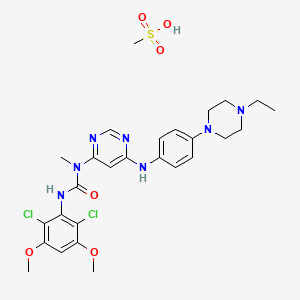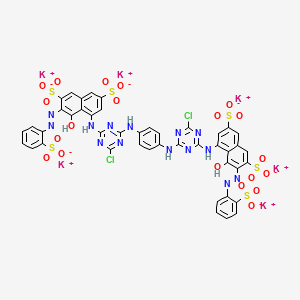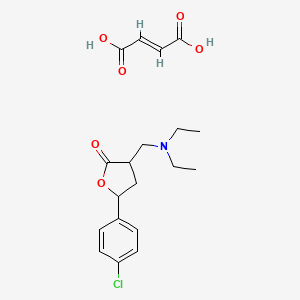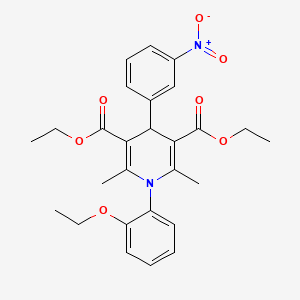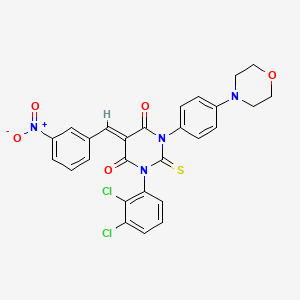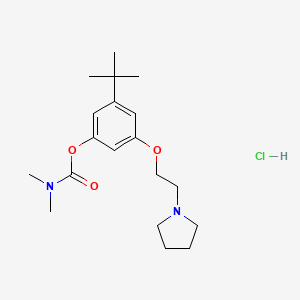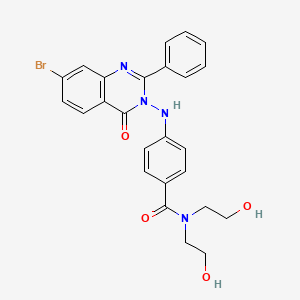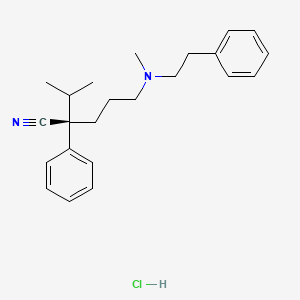
Emopamil hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emopamil hydrochloride, ®- is a calcium channel blocker and a high-affinity ligand of human sterol isomerase. It is a phenylalkylamine and inhibitor of 5-hydroxytryptamine 5-HT2 receptors. The compound includes a chiral quaternary carbon center, and research has indicated that its optical isomers have different biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Emopamil hydrochloride, ®- involves the formation of an organic amino compound, nitrile compound, and a member of two benzene rings. The synthetic route typically includes the reaction of 2-isopropyl-5-(methyl-(2-phenylethyl)amino)-2-phenylpentanenitrile with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for Emopamil hydrochloride, ®- are not extensively documented in the public domain. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Emopamil hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Emopamil hydrochloride, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying calcium channel blockers and their interactions with various receptors.
Mécanisme D'action
Emopamil hydrochloride, ®- exerts its effects by inhibiting calcium channel responses at an extracellular site of the nerve cell. This interaction site suggests greater neuroprotective efficacy compared to other phenylalkylamines that act at intracellular sites. The compound also inhibits 5-hydroxytryptamine 5-HT2 receptors, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
101238-56-6 |
|---|---|
Formule moléculaire |
C23H31ClN2 |
Poids moléculaire |
371.0 g/mol |
Nom IUPAC |
(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m1./s1 |
Clé InChI |
OBAQQQOVZUCKMH-GNAFDRTKSA-N |
SMILES isomérique |
CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



